Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester
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Overview
Description
Synthesis Analysis
The synthesis process of derivatives of N-acetyl-neuraminic acid, including Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester, involves several chemical reactions, starting from the methyl ester of N-acetyl-beta-D-neuraminic acid. Methods include acetylation reactions, the use of N-acetylimidazole for producing acetyl derivatives, and studies on periodate oxidation rates of these compounds. These synthetic approaches aim at creating model substances for further chemical and enzymatic studies (Haverkamp et al., 1975).
Scientific Research Applications
Synthesis and Chemical Studies
Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester has been a subject of interest in carbohydrate chemistry, particularly in the synthesis and structural elucidation of sialic acid derivatives. The synthesis of various sialic acid derivatives, including the mentioned compound, has been explored to understand the chemical behavior and applications in biological contexts. For instance, one study focused on the efficient synthesis of 2,3-dehydro-N-acetyl neuraminic acid, leading to the discovery of decarboxylated sialic acid dimers, indicating the compound's role in synthesizing complex sialic acid structures (Horn, Saludes, & Gervay-Hague, 2008). Another research effort described the synthesis of 9-O-acetyl- and 4,9-di-O-acetyl derivatives of N-acetyl-beta-D-neuraminic acid methylglycoside, employing the compound as a model in oxidation studies, highlighting its utility in understanding the chemical properties of sialic acids (Haverkamp, Schauer, Wember, Kamerling, & Vliegenthart, 1975).
Biological and Pharmaceutical Applications
The chemical modifications of sialic acids, such as methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester, play a crucial role in pharmaceutical and biological research. These modifications can alter biological interactions and are instrumental in the development of inhibitors against enzymes like neuraminidase. For example, the synthesis of N-acetyl-3-fluoro-neuraminic acids demonstrated the potential of such compounds to act as potent inhibitors against neuraminidase, showcasing their relevance in designing antiviral agents (Nakajima, Hori, Ohrui, Meguro, & Ido, 1988).
Analytical Chemistry and Method Development
In analytical chemistry, the study of methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester and its derivatives aids in the development of novel methods for analyzing complex carbohydrates. Methylation analysis of neuraminic acids, for example, relies on the characterization of such derivatives, providing insights into the structure and composition of glycoproteins and polysaccharides (Rauvala & Kärkkäinen, 1977).
Safety And Hazards
Future Directions
The compound is extensively employed in the realm of scientific investigation focused on the discovery and advancement of pharmaceuticals1. Its remarkable and robust anti-inflammatory attributes render it indispensable for gaining profound insights into the intricate mechanisms underpinning these complex conditions1. Therefore, it is likely to continue to be a valuable tool in biomedical research, particularly in the study of inflammatory diseases and cancer.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO12S/c1-10(23)22-17-15(31-12(3)25)8-21(35-7,20(28)29-6)34-19(17)18(33-14(5)27)16(32-13(4)26)9-30-11(2)24/h15-19H,8-9H2,1-7H3,(H,22,23)/t15-,16+,17+,18+,19+,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPJAWMOISBAC-JSNLTNBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester | |
CAS RN |
116450-06-7 |
Source
|
Record name | Methyl-4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-?-D-neuraminicacid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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